Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate
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Overview
Description
Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C11H11BrN2O4 It is a derivative of benzoic acid and contains several functional groups, including an acetamido group, a bromo substituent, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The introduction of a nitro group into the aromatic ring is achieved through nitration. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine or a bromine-containing reagent in the presence of a catalyst.
Acetylation: The acetamido group is introduced through acetylation, where the compound is treated with acetic anhydride in the presence of a base.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo substituent and acetamido group also contribute to the compound’s reactivity and specificity towards certain molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 3-bromo-4-methyl-2-nitrobenzoate: Lacks the acetamido group.
Methyl 3-acetamido-5-bromo-2-nitrobenzoate: Similar but without the methyl group.
Uniqueness
Methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and acetamido groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
methyl 3-acetamido-5-bromo-4-methyl-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O5/c1-5-8(12)4-7(11(16)19-3)10(14(17)18)9(5)13-6(2)15/h4H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVHEIYSNOFPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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